11-(4-benzhydryl-1-piperazinyl)-10,11-dihydrodibenzo[b,f]thiepin-2-yl methyl sulfide
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Overview
Description
1-Benzhydryl-4-(3-methylsulfanyl-5,6-dihydrobenzobbenzothiepin-5-yl)piperazine is a complex organic compound known for its significant pharmacological properties. It is often studied for its interactions with serotonin receptors, making it a valuable compound in neuropharmacology .
Preparation Methods
The synthesis of 1-Benzhydryl-4-(3-methylsulfanyl-5,6-dihydrobenzobbenzothiepin-5-yl)piperazine involves multiple steps. The synthetic route typically starts with the preparation of the benzhydryl and piperazine moieties, followed by their coupling under specific reaction conditions. Industrial production methods may involve the use of catalysts and optimized reaction conditions to increase yield and purity .
Chemical Reactions Analysis
1-Benzhydryl-4-(3-methylsulfanyl-5,6-dihydrobenzobbenzothiepin-5-yl)piperazine undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Halogenation and nitration are typical substitution reactions for this compound, often using reagents like chlorine or nitric acid.
Scientific Research Applications
This compound has a wide range of applications in scientific research:
Chemistry: It is used as a model compound in studying reaction mechanisms and developing new synthetic methodologies.
Biology: Its interaction with serotonin receptors makes it a valuable tool in neurobiological studies.
Medicine: It is investigated for its potential therapeutic effects in treating neurological disorders.
Industry: It is used in the development of new pharmaceuticals and chemical products.
Mechanism of Action
1-Benzhydryl-4-(3-methylsulfanyl-5,6-dihydrobenzobbenzothiepin-5-yl)piperazine primarily acts as a serotonin receptor antagonist. It binds to various serotonin receptor subtypes, inhibiting their activity and modulating neurotransmitter release. This interaction affects several molecular pathways, contributing to its pharmacological effects .
Comparison with Similar Compounds
Similar compounds include:
Methiothepin: Another serotonin receptor antagonist with a similar structure but different pharmacological profile.
Metitepine: Shares structural similarities but has distinct receptor binding affinities.
Ro 8-6837: A compound with comparable serotonin receptor interactions but varying in its therapeutic applications.
1-Benzhydryl-4-(3-methylsulfanyl-5,6-dihydrobenzobbenzothiepin-5-yl)piperazine stands out due to its unique combination of structural features and receptor binding properties, making it a subject of extensive research in neuropharmacology .
Properties
Molecular Formula |
C32H32N2S2 |
---|---|
Molecular Weight |
508.7g/mol |
IUPAC Name |
1-benzhydryl-4-(3-methylsulfanyl-5,6-dihydrobenzo[b][1]benzothiepin-5-yl)piperazine |
InChI |
InChI=1S/C32H32N2S2/c1-35-27-16-17-31-28(23-27)29(22-26-14-8-9-15-30(26)36-31)33-18-20-34(21-19-33)32(24-10-4-2-5-11-24)25-12-6-3-7-13-25/h2-17,23,29,32H,18-22H2,1H3 |
InChI Key |
CJJODPBCSUJPDK-UHFFFAOYSA-N |
SMILES |
CSC1=CC2=C(C=C1)SC3=CC=CC=C3CC2N4CCN(CC4)C(C5=CC=CC=C5)C6=CC=CC=C6 |
Canonical SMILES |
CSC1=CC2=C(C=C1)SC3=CC=CC=C3CC2N4CCN(CC4)C(C5=CC=CC=C5)C6=CC=CC=C6 |
Origin of Product |
United States |
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